molecular formula C14H10ClFO2 B1393954 3-[(3-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160259-96-0

3-[(3-Fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1393954
CAS No.: 1160259-96-0
M. Wt: 264.68 g/mol
InChI Key: QUSNUASSXBGNKO-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)oxy]benzoyl chloride (CAS 1160260-46-7) is a fluorinated acyl chloride derivative with the molecular formula C₁₄H₉Cl₂FO₂ and a molecular weight of 299.12 g/mol . It features a benzoyl chloride core substituted with a 3-fluorobenzyloxy group at the 2-position of the aromatic ring. This compound is categorized as a fluorinated acyl chloride, primarily used in research settings for synthesizing pharmaceuticals, agrochemicals, or bioactive molecules . Its ChemSpider ID is 23079480, and it is commercially available with a purity of ≥97% .

Key identifiers:

  • IUPAC Name: 5-Chloro-2-[(3-fluorophenyl)methoxy]benzoyl chloride
  • MDL Number: MFCD12198021
  • Synonyms: 5-Chloro-2-((3-fluorobenzyl)oxy)benzoyl chloride, Benzoyl chloride, 5-chloro-2-[(3-fluorophenyl)methoxy]- .

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)11-4-2-6-13(8-11)18-9-10-3-1-5-12(16)7-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNUASSXBGNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263083
Record name 3-[(3-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160259-96-0
Record name 3-[(3-Fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160259-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ester Formation via Nucleophilic Substitution

Reaction Conditions:

  • Precursor: Hydroxybenzoic acid derivative (e.g., 3-hydroxybenzoic acid)
  • Reagent: 3-Fluorobenzyl chloride
  • Base: Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium hydroxide (KOH)
  • Solvent: Aromatic hydrocarbons such as toluene, ethylbenzene, or dialkyl ethers like di-tert-butyl ether

Procedure:

  • Dissolve the hydroxybenzoic acid derivative in an inert organic solvent.
  • Add the base to deprotonate the phenolic hydroxyl group.
  • Introduce 3-fluorobenzyl chloride, facilitating ester formation via nucleophilic attack.
  • Maintain reaction temperature between room temperature and 80°C, depending on reactivity.
  • Reaction times typically range from 4 to 6 hours, optimized to maximize yield.

Research Findings:

  • Phase-transfer catalysis enhances reaction efficiency, with quaternary ammonium salts like tetrabutyl ammonium bromide being preferred.
  • The reaction is often performed under inert atmospheres to prevent side reactions.

Conversion to Benzoyl Chloride

Reagents:

  • Thionyl chloride (SOCl₂)
  • Oxalyl chloride
  • Phosphorus trichloride (less common)

Reaction Conditions:

  • Refluxing the ester with thionyl chloride or oxalyl chloride under inert atmosphere.
  • Reaction temperature maintained between 0°C and 70°C.
  • Duration: 2 to 4 hours, depending on reagent excess and temperature.

Procedure:

  • Dissolve the ester in an inert solvent such as dichloromethane.
  • Add excess chlorinating reagent (typically 1.2 equivalents).
  • Reflux the mixture and monitor the evolution of gases (SO₂, CO, CO₂) as an indicator of completion.
  • Post-reaction, the excess reagent and byproducts are removed via distillation or filtration.

Research Findings:

  • Use of thionyl chloride is favored for its efficiency and ease of removal of byproducts.
  • The process yields high-purity benzoyl chlorides suitable for subsequent applications.

Reaction Optimization and Data Summary

Parameter Typical Range Notes
Base Na₂CO₃, K₂CO₃, KOH Deprotonates phenol, facilitating ester formation
Solvent Toluene, ethylbenzene, di-tert-butyl ether Recovered via distillation, reusable
Esterification Temperature 25°C – 80°C Controlled to optimize yield and minimize side reactions
Chlorination Reagent Thionyl chloride, oxalyl chloride Reflux conditions, excess reagent used
Reflux Duration 2 – 4 hours Ensures complete conversion to benzoyl chloride

Data Table: Summary of Preparation Conditions

Step Reagents / Conditions Typical Duration Yield / Purity Indicators
Ester formation Hydroxybenzoic acid + 3-fluorobenzyl chloride + base + aromatic solvent 4–6 hours High yield (>80%), purity >95%
Chlorination of ester Ester + thionyl chloride or oxalyl chloride + inert solvent 2–4 hours High purity benzoyl chloride (>98%)

Notes on Scale-Up and Industrial Relevance

  • Phase-transfer catalysis significantly improves the efficiency of ester formation, especially in large-scale synthesis.
  • Solvent recovery is critical for cost-effectiveness and environmental compliance.
  • Catalyst choice (preferably palladium or platinum supported on inert materials) in hydrogenation steps (if reduction is involved) enhances selectivity and reduces reaction times.
  • Purification by crystallization from ethyl acetate and non-solvent (hexane) ensures high purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

3-[(3-Fluorobenzyl)oxy]benzoyl chloride can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-Fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of amides, esters, or other derivatives. This reactivity is crucial for its applications in organic synthesis and proteomics research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of benzoyl chloride derivatives depend on the electronic and steric effects of substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents Key Features
3-[(3-Fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 3-Fluorobenzyloxy at position 2; Cl at 5 High steric bulk; dual electron-withdrawing groups (Cl, F)
3-Fluorobenzoyl chloride C₇H₄ClFO F at position 3 on benzoyl ring Smaller size; direct fluorine activation of acyl chloride
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₃O₂ 3-Chlorobenzyloxy at position 2; Cl at 5 Higher halogen content; increased lipophilicity
3-[(2-Fluorobenzyl)oxy]benzoyl chloride C₁₄H₉ClFO₂ 2-Fluorobenzyloxy at position 3 Altered regiochemistry; different electronic effects
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O Cl at 3; CF₃ at 5 Strong electron-withdrawing CF₃ group; high reactivity

Physical and Chemical Properties

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Reactivity Notes
This compound 299.12 Not reported ~1.288 (predicted) Reacts vigorously with nucleophiles (e.g., amines, alcohols)
3-Fluorobenzoyl chloride 158.56 198 (literature) 1.33 High volatility; prone to hydrolysis
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride 315.58 427.5 (predicted) 1.406 (predicted) Increased thermal stability due to Cl substitution
3-[(2-Fluorobenzyl)oxy]benzoyl chloride 294.71 404.0 (predicted) 1.288 (predicted) Regiochemical differences alter solubility
3-Chloro-5-(trifluoromethyl)benzoyl chloride 218.56 Not reported 1.54 Enhanced electrophilicity from CF₃ group

Biological Activity

3-[(3-Fluorobenzyl)oxy]benzoyl chloride is an acyl chloride compound that has garnered attention in the fields of medicinal chemistry and proteomics. Its unique structural features contribute to its biological activity, making it a valuable reagent in various biochemical applications.

Chemical Structure and Properties

The compound consists of a benzene ring with a carbonyl group (C=O) attached to a chlorine atom, classifying it as an acyl chloride. The presence of the 3-fluorobenzyl group enhances its electrophilic character, making it reactive towards nucleophiles. This reactivity is critical for its role in protein modification and labeling experiments in proteomics research.

Structural Details:

  • Molecular Formula: C₁₄H₁₀ClFO₂
  • CAS Number: 1160259-96-0
  • Key Functional Groups: Acyl chloride, fluorobenzyl ether

The biological activity of this compound primarily arises from its ability to interact with nucleophiles, leading to the formation of amides or carboxylic acids. This reaction mechanism can be summarized as follows:

RC(=O)Cl+HNRRRC(=O)NRR+HClR-C(=O)Cl+H-NRR'\rightarrow R-C(=O)-NRR'+HCl

This characteristic makes it suitable for synthesizing compounds with potential therapeutic applications, particularly in modifying proteins or other biomolecules.

Biological Applications

  • Proteomics Research : The compound serves as a reagent for protein labeling, facilitating the study of protein interactions and functions within biological systems. Its high reactivity allows for specific modifications that can be tracked in various assays.
  • Drug Development : The structure of this compound is similar to other biologically active compounds, suggesting potential pharmacological properties. Research indicates that derivatives of benzoyl chlorides often exhibit significant biological activities, including anti-inflammatory and neuroprotective effects.

Case Studies and Research Findings

Recent studies have explored the efficacy of compounds related to this compound in various biological contexts:

  • Neurochemistry Applications : A study utilizing benzoyl chloride derivatives showed promising results in metabolomic profiling, indicating their utility in analyzing neurochemical systems. This method demonstrated the ability to quantify neurotransmitters and metabolites across different biological matrices, providing insights into neurological disorders .
  • In Vivo Efficacy : In a related study involving a derivative compound, systemic administration demonstrated a reduction in retinal vascular leakage in diabetic models, highlighting the potential therapeutic effects of structurally similar compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-[(3-Fluorobenzyl)oxy]benzoyl chlorideC₁₄H₁₁ClFO₂Different position of ether linkage
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chlorideC₁₄H₉Cl₂FO₂Contains an additional chlorine atom
4-[(4-Fluorobenzyl)oxy]benzoyl chlorideC₁₄H₁₀ClF₂O₂Fluorine at a different position affecting reactivity

This table illustrates how variations in structure can influence the reactivity and potential biological activities of these compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-[(3-Fluorobenzyl)oxy]benzoyl chloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 3-hydroxybenzoic acid derivatives with 3-fluorobenzyl halides. For example, 3-fluorobenzyl bromide (or chloride) can react with 3-hydroxybenzaldehyde under alkaline conditions to form the ether intermediate, followed by chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of hydroxyl to halide), temperature (60–80°C for ether formation), and catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts-type reactions) .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via flash chromatography (hexane/EtOAc gradient) to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

  • Methodology : Use 1H/13C NMR to confirm the benzyl ether linkage (δ ~5.0 ppm for CH₂O, splitting patterns for aromatic protons) and fluorobenzyl group (meta-fluorine coupling). Mass spectrometry (MS) should show molecular ion peaks consistent with the molecular weight (e.g., [M+H]+ at m/z ~278). IR spectroscopy verifies the carbonyl stretch (C=O, ~1760 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
  • Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What safety precautions are necessary when handling this compound?

  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. The compound is corrosive (UN hazard class 8) and may release HCl fumes upon hydrolysis. Store in airtight containers under inert gas (e.g., N₂) to prevent moisture ingress .
  • Toxicity : Limited carcinogenicity data exist, but structurally related benzoyl chlorides are classified as Group 2A carcinogens (IARC). Avoid inhalation and skin contact; implement rigorous waste disposal protocols .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthetic protocols be resolved?

  • Troubleshooting : Assess variables such as reagent purity (e.g., anhydrous conditions for chlorination steps), catalyst activity (e.g., AlCl₃ vs. FeCl₃), and reaction time. Use design-of-experiment (DoE) approaches to identify critical factors. For example, incomplete chlorination may require extended reflux times (≥6 hrs) or excess SOCl₂ (1.5–2.0 eq.) .
  • Validation : Compare intermediates via HPLC-MS to detect side products (e.g., unreacted hydroxyl precursors or over-chlorinated species) .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

  • Degradation Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. The acyl chloride group is prone to hydrolysis, forming 3-[(3-Fluorobenzyl)oxy]benzoic acid. Adjust storage pH to ≤5 (using desiccants) to slow hydrolysis .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life. Activation energy (Ea) for hydrolysis can be derived from rate constants at multiple temperatures .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

  • In Silico Methods : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon). Compare with experimental reactivity data (e.g., reaction rates with amines or alcohols).
  • Case Study : Model the transition state for reactions with ethanol, predicting steric hindrance from the 3-fluorobenzyl group .

Q. What strategies mitigate side reactions during derivatization (e.g., formation of amides or esters)?

  • Optimization : Use Schlenk techniques to exclude moisture. For amidation, pre-activate the acyl chloride with Hünig’s base (DIPEA) before adding amines. For esterification, employ DMAP as a catalyst to enhance nucleophilicity of alcohols .
  • Byproduct Analysis : Monitor reactions in real-time using in situ IR to detect premature quenching of the acyl chloride .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Fluorobenzyl)oxy]benzoyl chloride
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3-[(3-Fluorobenzyl)oxy]benzoyl chloride

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